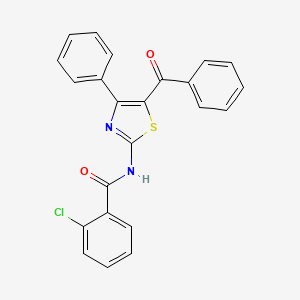![molecular formula C16H10Cl3FN2O2 B3005105 3-{4-[(2-Fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole CAS No. 2413374-23-7](/img/structure/B3005105.png)
3-{4-[(2-Fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-{4-[(2-Fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole" is a derivative of the 1,2,4-oxadiazole class, which is known for its diverse pharmacological properties. The presence of the 2-fluorophenyl group and the trichloromethyl group in the structure suggests potential biological activity, as similar structures have been reported to exhibit significant biological activities, including antimicrobial, anti-inflammatory, and antimalarial properties .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives typically involves multistep reactions starting from appropriate acid hydrazides or acid chlorides, followed by cyclization using cyclodehydrating agents such as phosphorous oxychloride . The presence of substituents like the trichloromethyl group can be introduced through the use of trichloroacetic anhydride or similar reagents . The final structures are usually confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is often confirmed by single crystal X-ray diffraction studies, which provide information on the crystal system and lattice parameters . The dihedral angles between the planes of the oxadiazole ring and the attached phenyl rings can vary, influencing the overall molecular conformation . Density Functional Theory (DFT) calculations can be used to predict the molecular structure, vibrational wavenumbers, and reactivity sites for electrophilic and nucleophilic attacks .
Chemical Reactions Analysis
The oxadiazole core can participate in various chemical reactions, depending on the substituents present. For instance, the methoxy group can be introduced through reactions with methoxy-containing reagents . The reactivity of the oxadiazole ring can be influenced by the electron-withdrawing or electron-donating nature of the substituents, which can affect the compound's potential as a ligand in coordination chemistry or its reactivity in further synthetic modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. The presence of halogen atoms, like fluorine and chlorine, can enhance the lipophilicity of the compound, potentially affecting its bioavailability and distribution in biological systems . The optical properties, such as the ability to behave as an optical limiter, can be assessed using techniques like the open-aperture z-scan experiment . Theoretical calculations can provide insights into the electronic properties, such as HOMO-LUMO gaps, which are indicative of the compound's kinetic stability and reactivity .
Applications De Recherche Scientifique
Optical Nonlinearity and Optoelectronics
A study by Chandrakantha et al. (2011) on 1,3,4-oxadiazole derivatives, including those with 2-fluoro-4-methoxy phenyl, reveals their potential in optoelectronics. The compounds exhibit optical nonlinearity, particularly compound 4a with Bromine, which behaves as an optical limiter at 532 nm wavelength.
Crystal Packing and Non-Covalent Interactions
Sharma et al. (2019) focused on crystal packing of 1,2,4-oxadiazole derivatives Sharma, T. et al. (2019). They explored non-covalent interactions, including lone pair-π interaction and halogen bonding, in these compounds, contributing significantly to their supramolecular architectures.
Antibacterial Activity
The antibacterial properties of 1,3,4-oxadiazole derivatives have been investigated in several studies. For instance, Rai et al. (2010) synthesized novel derivatives demonstrating significant antibacterial activity against various strains, including Bacillus subtilis and Staphylococcus aureus Rai, N. P. et al. (2010).
Anticancer Evaluation
Yakantham et al. (2019) synthesized 1,2,4-oxadiazole derivatives and tested their anticancer activity against various human cancer cell lines Yakantham, T. et al. (2019). These compounds showed good to moderate activity, highlighting their potential in cancer treatment.
Antimicrobial Agents
Parikh and Joshi (2014) explored 1,3,4-oxadiazole derivatives as antimicrobial agents Parikh, K. & Joshi, D. (2014). Their study found that compounds with fluorine atoms exhibited the highest potency against a range of bacterial and fungal strains.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Appropriate safety measures should be taken when handling this compound.
Propriétés
IUPAC Name |
3-[4-[(2-fluorophenyl)methoxy]phenyl]-5-(trichloromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3FN2O2/c17-16(18,19)15-21-14(22-24-15)10-5-7-12(8-6-10)23-9-11-3-1-2-4-13(11)20/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOYHNMBNYUJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NOC(=N3)C(Cl)(Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(2-Fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

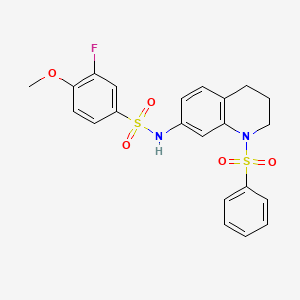
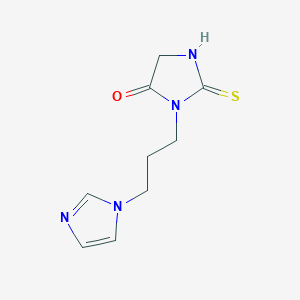
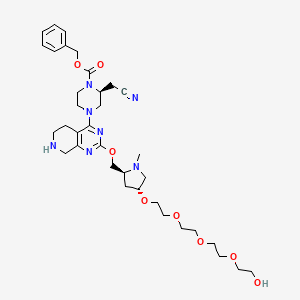
![N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B3005027.png)
![2-[4-Hydroxy-2-(8-hydroxy-3,7-dimethylocta-2,6-dienyl)-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3005028.png)
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate](/img/structure/B3005029.png)
![2-[(4-Fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3005030.png)
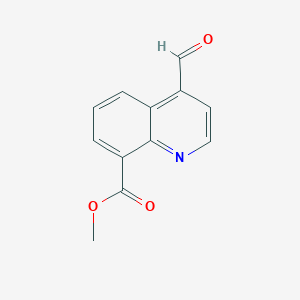

![Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005035.png)
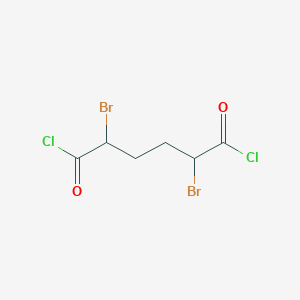

![2-[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3005039.png)
